molecular formula C11H9NO B1601021 7-Methylquinoline-3-carbaldehyde CAS No. 80231-38-5

7-Methylquinoline-3-carbaldehyde

Cat. No. B1601021
CAS RN: 80231-38-5
M. Wt: 171.19 g/mol
InChI Key: AHHMSCOUJVNQBP-UHFFFAOYSA-N
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Description

7-Methylquinoline-3-carbaldehyde is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₁H₈NO

  • Molecular Weight : 170.19 g/mol

  • IUPAC Name : 7-Methylquinoline-3-carbaldehyde

  • Common Name : 7-Methyl-3-formylquinoline



Synthesis Analysis

The synthesis of 7-Methylquinoline-3-carbaldehyde involves several reactions. Notably, it can be prepared through the following methods:



  • Vilsmeier–Haack Reaction : Utilization of DMF (dimethylformamide) and POCl₃ (phosphoryl chloride) to introduce the formyl group at the 3-position of quinoline.

  • Doebner Reaction : Involves the condensation of quinoline with an α,β-unsaturated aldehyde (such as acrolein) to yield the aldehyde functionality.

  • Nucleophilic Substitution : Substituting a halogen atom (e.g., chlorine or bromine) in 7-chloroquinoline with a nucleophile (e.g., methoxide or hydroxide).

  • Hydrolysis Reaction : Conversion of the corresponding nitrile to the aldehyde group.



Molecular Structure Analysis

The molecular structure of 7-Methylquinoline-3-carbaldehyde consists of a quinoline ring with a methyl group at the 7-position and an aldehyde group at the 3-position. The aldehyde moiety imparts reactivity and potential biological activity.



Chemical Reactions Analysis

7-Methylquinoline-3-carbaldehyde participates in various chemical reactions:



  • Aldol Condensation : Reacts with other carbonyl compounds to form β-hydroxyaldehydes or β-hydroxyketones.

  • Reductive Amination : Converts the aldehyde group to an amine by reacting with primary amines.

  • Grignard Reaction : Forms a Grignard reagent, which can subsequently react with electrophiles.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the crystalline form but typically around 100–110°C.

  • Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

  • Color : Pale yellow to light brown.


Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : 7-Methylquinoline-3-carbaldehyde and its analogs are synthesized through various chemical reactions, which are crucial for constructing complex quinoline-based systems. These synthesis processes include the Vilsmeier-Haack reaction, Reimer-Tiemann methodology, and others, contributing to the development of new quinoline derivatives (Hamama et al., 2018); (Wantulok et al., 2020); (Kulkarni et al., 2012).

  • Spectroscopic and Electrochemical Characterization : Quinolinecarbaldehydes, including 7-methylquinoline-3-carbaldehyde, are characterized using various spectroscopic methods, such as NMR, UV-Vis, and FTIR, as well as electrochemical techniques. These methods help in understanding the properties and behavior of these compounds (Wantulok et al., 2020).

Biological and Medicinal Applications

  • Antibacterial and Antioxidant Activities : Some derivatives of 7-methylquinoline-3-carbaldehyde have demonstrated significant antibacterial and antioxidant properties. This makes them potential candidates for pharmaceutical applications, especially in developing new antibacterial agents (Zeleke et al., 2020).

  • T1, a protein kinase involved in cancer pathways. This suggests their potential use in cancer research and therapy (Ghanei et al., 2016).

Applications in Materials Science

  • Development of Fluorescent Probes : 7-Methylquinoline-3-carbaldehyde derivatives have been utilized in the design of novel fluorescent probes. These probes are used for detecting various metal ions, demonstrating their application in materials science and sensor technology (Qin & Yang, 2015).

  • Optical and Photophysical Studies : Studies on the photophysical properties of quinoline derivatives, including those related to 7-methylquinoline-3-carbaldehyde, have been conducted. These studies provide insights into their potential applications in optically driven molecular switches and other optical materials (Lapinski et al., 2009).

Safety And Hazards


  • Toxicity : 7-Methylquinoline-3-carbaldehyde may exhibit toxicity. Handle with care.

  • Irritant : Can irritate skin, eyes, and respiratory tract.

  • Flammability : Combustible; store away from open flames.


Future Directions

Further research is warranted to explore:



  • Biological Activity : Investigate its potential as an antimicrobial, antioxidant, or anticancer agent.

  • Derivatives : Synthesize derivatives with modified functional groups for enhanced properties.

  • Drug Development : Assess its pharmacological applications.


properties

IUPAC Name

7-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-2-3-10-5-9(7-13)6-12-11(10)4-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHMSCOUJVNQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512021
Record name 7-Methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylquinoline-3-carbaldehyde

CAS RN

80231-38-5
Record name 7-Methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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